N,3-dimethylbutan-2-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3)7-4;/h5-7H,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFIFPEPAHXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: High-Yield Reductive Amination of Sterically Hindered 3-Methyl-2-butanone with Methylamine
Executive Summary
The synthesis of secondary amines via direct reductive amination is a cornerstone reaction in medicinal chemistry and drug development. However, the conversion of
Mechanistic Rationale & Reagent Causality
The transformation of 3-methyl-2-butanone to N,3-dimethylbutan-2-amine requires precise control over reaction kinetics and thermodynamics due to the steric hindrance of the isopropyl group adjacent to the carbonyl carbon[1].
-
Amine Source & pH Control: Using aqueous methylamine often leads to poor conversion. Instead, this protocol utilizes methylamine hydrochloride (MeNH₂·HCl) paired with triethylamine (Et₃N) to generate the free amine in situ. The subsequent addition of acetic acid (AcOH) serves a critical catalytic role: it lowers the pH to ~4.5, protonating the intermediate carbinolamine and driving the elimination of water to form the highly electrophilic iminium ion[2].
-
Reducing Agent Selectivity: STAB (NaBH(OAc)₃) is selected over Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB mild enough to tolerate the parent ketone while selectively reducing the iminium intermediate[1][2]. Density Functional Theory (DFT) studies validate this selectivity, demonstrating that the activation energy for iminium reduction by STAB is significantly lower than that for direct ketone reduction[3][4].
Reaction Workflow
Reductive amination workflow from 3-methyl-2-butanone to N,3-dimethylbutan-2-amine.
Optimization & Quantitative Data
To establish the causality behind the chosen protocol, various reducing agents and conditions were evaluated. The data below demonstrates why the STAB/AcOH/THF system is the authoritative standard for this specific substrate.
Table 1: Comparative Analysis of Reducing Agents for the Amination of 3-Methyl-2-butanone
| Entry | Reducing Agent | Amine Source | Solvent | Additive | Yield (%) | Mechanistic Outcome / Causality |
| 1 | NaBH₄ | MeNH₂ (aq) | MeOH | None | < 20% | Rapid ketone reduction to 3-methylbutan-2-ol outpaces imine formation. |
| 2 | NaBH₃CN | MeNH₂·HCl | MeOH | None | 62% | Moderate yield; generation of toxic HCN gas; requires strict pH monitoring. |
| 3 | STAB | MeNH₂·HCl | DCE | Et₃N | 78% | Good yield; STAB selectively reduces iminium without reducing the ketone. |
| 4 | STAB | MeNH₂·HCl | THF | Et₃N, AcOH | 94% | Optimal; AcOH strongly catalyzes iminium formation of the hindered ketone. |
Self-Validating Experimental Protocol
Materials & Stoichiometry
Table 2: Standard Stoichiometry for 50 mmol Scale
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Methyl-2-butanone | 86.13 | 1.0 | 4.31 g (5.3 mL) | Limiting Reagent |
| Methylamine HCl | 67.52 | 1.5 | 5.06 g | Amine Source |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 7.59 g (10.4 mL) | Base (Liberates MeNH₂) |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 3.00 g (2.86 mL) | Acid Catalyst |
| STAB | 211.94 | 1.5 | 15.90 g | Reducing Agent |
| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Solvent |
Step-by-Step Methodology
Step 1: Amine Liberation & Imine Formation
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-butanone (4.31 g) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Add methylamine hydrochloride (5.06 g) to the solution, followed by the dropwise addition of triethylamine (10.4 mL).
-
Causality: Et₃N deprotonates the hydrochloride salt to liberate free methylamine directly into the solvent, preventing the loss of volatile amine gas.
-
-
Stir the suspension at room temperature (20–25 °C) for 15 minutes, then add glacial acetic acid (2.86 mL).
-
Causality: AcOH lowers the pH to ~4.5, optimizing the equilibrium for iminium ion formation against the sterically hindered isopropyl group[2].
-
Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add STAB (15.90 g) portionwise over 15 minutes to control any mild exotherm. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours.
In-Process Control (IPC) & Self-Validating Workup
This workup is designed as a self-validating system. By utilizing an acid-base phase switch, the successful formation of the basic amine is physically confirmed during the extraction process.
-
Quench: Carefully add saturated aqueous NaHCO₃ (50 mL) to the reaction mixture and stir until effervescence ceases. (Validates the destruction of excess STAB).
-
Initial Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine the organic layers.
-
Acid-Base Purification (Self-Validation): Extract the combined organic layers with 1M HCl (3 x 50 mL).
-
Causality: The target N,3-dimethylbutan-2-amine is protonated to form a water-soluble hydrochloride salt, migrating entirely to the aqueous layer. Unreacted ketone and neutral byproducts remain in the organic layer, which is discarded.
-
-
Basification: Cool the acidic aqueous layer to 0 °C and slowly basify with 2M NaOH until pH > 10.
-
Validation Check: The aqueous layer will become visibly cloudy as the free base amine oils out of the aqueous solution, visually confirming the success of the synthesis.
-
-
Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure N,3-dimethylbutan-2-amine as a pale yellow to colorless oil.
References
1.[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link] 2.[2] Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971-1031. URL:[Link] 3.[3],[4] "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 2022, 7(34), 30468–30475. URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
crystallization methods for N,3-dimethylbutan-2-amine hydrochloride
Executive Summary
This guide details the isolation and purification of N,3-dimethylbutan-2-amine hydrochloride (CAS: 2738-05-8), a secondary aliphatic amine salt utilized as a pharmaceutical intermediate. Due to the compound's branched alkyl structure and ionic nature, it presents specific challenges such as hygroscopicity and a tendency to "oil out" (phase separate) rather than crystallize during cooling.
This document provides two validated workflows:
-
Reactive Crystallization: Primary isolation from the free base.
-
Anti-Solvent Recrystallization: Purification of the crude salt.
Chemical Profile & Pre-Formulation Assessment
Before initiating crystallization, the physicochemical properties of the target must be understood to select the correct solvent system.
| Property | Description | Implication for Crystallization |
| Structure | Secondary amine salt (C₆H₁₆ClN) | Highly polar ionic head; lipophilic branched tail. |
| Solubility | High in Water, MeOH, EtOH. | Requires non-polar anti-solvents (Heptane, MTBE) for yield. |
| Hygroscopicity | Moderate to High | Critical: Handle in low-humidity environments (<30% RH). |
| Melting Point | Solid (typically >150°C for HCl salts) | High MP favors cooling crystallization; low MP favors anti-solvent. |
| Chirality | One chiral center (C2) | CAS 2738-05-8 is typically racemic. Enantiopure forms may crystallize differently. |
Solubility Mapping Protocol
Objective: Determine the Metastable Zone Width (MSZW).
-
Solvents to Screen: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Heptane, Methyl tert-butyl ether (MTBE).
-
Procedure:
-
Prepare saturated solutions at 25°C and 60°C.
-
Target: A solvent where solubility is high at 60°C and low at 25°C (e.g., IPA).
-
Target: An anti-solvent where solubility is <1 mg/mL (e.g., Heptane).
-
Method A: Reactive Crystallization (Primary Isolation)
Use Case: Converting the liquid free base (N,3-dimethylbutan-2-amine) into the solid hydrochloride salt.
Mechanism: Acid-base neutralization in a non-polar solvent precipitates the ionic salt immediately, minimizing impurity inclusion.
Reagents
-
Precursor: N,3-dimethylbutan-2-amine (Free Base).
-
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas (preferred for scale-up).
-
Solvent: Diethyl Ether (
) or MTBE (anhydrous).
Step-by-Step Protocol
-
Dissolution: Dissolve 10.0 g of N,3-dimethylbutan-2-amine free base in 100 mL of anhydrous MTBE. Cool to 0–5°C under
atmosphere. -
Acid Addition:
-
Option A (Solution): Add 4M HCl in Dioxane dropwise over 30 minutes. Maintain temperature <10°C.
-
Option B (Gas): Bubble anhydrous HCl gas through the solution until pH reaches 2.0 (monitor via wet pH paper).
-
-
Nucleation: White precipitate should form immediately. If "oiling" occurs, seed with <10 mg of pure crystal.
-
Aging: Stir the slurry at 0°C for 2 hours to ripen the crystals (Ostwald ripening).
-
Filtration: Filter under
using a sintered glass funnel (Porosity 3). -
Washing: Wash the cake with 2 x 20 mL cold MTBE.
-
Drying: Vacuum dry at 40°C for 12 hours. Store in a desiccator.
Method B: Anti-Solvent Recrystallization (Purification)
Use Case: Purifying crude, hygroscopic, or discolored salt.
Mechanism: The salt is dissolved in a "Good Solvent" (alcohol). A "Poor Solvent" (hydrocarbon) is added to reduce solubility, forcing crystallization.
Workflow Diagram (DOT)
Caption: Optimized Anti-Solvent Recrystallization workflow for amine hydrochloride salts.
Detailed Protocol
-
Solvent Preparation: Prepare a solvent system of Isopropanol (IPA) and n-Heptane. Ensure both are anhydrous.
-
Dissolution:
-
Place 5.0 g of crude salt in a round-bottom flask.
-
Add hot IPA (60°C) in small aliquots (start with 15 mL) with stirring until fully dissolved.
-
Note: If the solution is colored, add 1% wt/wt activated carbon, stir for 15 mins, and filter hot.
-
-
Anti-Solvent Addition (Critical Step):
-
Maintain temperature at 50–60°C.
-
Add n-Heptane dropwise.
-
Stop point: When a faint, persistent turbidity (cloudiness) appears.
-
-
Clearing: Add a few drops of hot IPA to just clear the turbidity.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (approx. 20°C) over 2 hours.
-
Further cool to 0–5°C in an ice bath for 1 hour.
-
-
Isolation: Filter rapidly (hygroscopic risk). Wash with a cold 1:1 mixture of IPA/Heptane.
Troubleshooting & Critical Process Parameters
| Issue | Cause | Corrective Action |
| Oiling Out | Phase separation before crystallization (Liquid-Liquid Separation). | 1. Increase temperature to redissolve.2. Add more "Good Solvent" (IPA).3. Seed with pure crystals at the cloud point. |
| Hygroscopicity | Absorption of atmospheric moisture.[1] | Perform all filtrations under a nitrogen blanket. Dry immediately in a vacuum oven with |
| Low Yield | Salt too soluble in solvent mix. | Increase the ratio of Anti-Solvent (Heptane) or lower the final temperature to -10°C. |
| Gel Formation | Rapid precipitation trapping solvent. | Slow down anti-solvent addition rate; apply vigorous stirring. |
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. CAS: 2738-05-8.[2] Link
-
PubChem. Compound Summary: this compound.[3] National Library of Medicine. Link
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
Sources
Application Note: Biocatalytic Synthesis of Chiral N,3-dimethylbutan-2-amine Using Imine Reductases (IREDs)
Executive Summary
This application note details the enzymatic synthesis of N,3-dimethylbutan-2-amine , a chiral secondary amine structural motif found in various pharmaceutical intermediates. While traditional chemical reductive amination (e.g., NaBH₃CN) yields racemic mixtures requiring costly resolution, Imine Reductases (IREDs) and Reductive Aminases (RedAms) offer a direct, enantioselective route (>99% ee) under mild aqueous conditions.
This guide focuses on the use of Reductive Aminases (e.g., AspRedAm) due to their ability to operate with near-stoichiometric equivalents of amine, unlike classical IREDs which often require a large excess. Special attention is given to the isolation of the volatile product as a hydrochloride salt.
Introduction & Mechanistic Insight
The Chemical Challenge
The target molecule, N,3-dimethylbutan-2-amine, is generated from 3-methyl-2-butanone (methyl isopropyl ketone) and methylamine .
-
Steric Hindrance: The isopropyl group adjacent to the carbonyl creates steric bulk, often slowing down spontaneous imine formation in water.
-
Volatility: Both the substrate and the free-base product are volatile, posing yield loss risks during workup.
-
Stereoselectivity: Chemical reduction of the imine intermediate is non-selective.
The Biocatalytic Solution
IREDs and RedAms are NADPH-dependent oxidoreductases.[1][2][3][4][5] While "classical" bacterial IREDs (e.g., from Streptomyces) primarily reduce pre-formed cyclic imines, fungal RedAms (e.g., from Aspergillus oryzae) catalyze both the imine formation and the reduction within the active site. This "chem-bio" synergy drives the equilibrium forward, essential for acyclic ketones like 3-methyl-2-butanone.
Mechanism of Action
The enzyme follows a Bi-Ter or Ter-Bi mechanism. The diagram below illustrates the RedAm-catalyzed pathway, highlighting the cofactor recycling system (Glucose Dehydrogenase - GDH).[3][5]
Figure 1: Catalytic cycle of Reductive Aminases (RedAm) coupled with a GDH cofactor regeneration system. The enzyme facilitates the difficult imine formation step within the active site.
Experimental Protocols
Materials Required[1][2][5][6][7][8][9][10][11][12]
-
Enzyme: AspRedAm (wild type or engineered variant) or Streptomyces IRED panel.
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) (e.g., from Bacillus sp.), NADP+, D-Glucose.
-
Substrates: 3-methyl-2-butanone (>98%), Methylamine hydrochloride.
-
Buffer: 100 mM Tris-HCl or Potassium Phosphate (pH 9.0). Note: pH 9 is preferred to shift the methylamine equilibrium toward the free base nucleophile.
Protocol A: Analytical Screening (96-well Plate)
Objective: Identify the best enzyme variant for conversion and stereoselectivity.
-
Stock Solutions:
-
Substrate Mix: 250 mM 3-methyl-2-butanone in DMSO.
-
Amine Mix: 1 M Methylamine HCl in water (Adjust to pH 9.0 with NaOH).
-
Cofactor Mix: 10 mM NADP+, 100 mM Glucose, 5 U/mL GDH in Buffer (pH 9.0).
-
-
Reaction Setup (200 µL total volume):
-
Add 100 µL Enzyme lysate (or 1-2 mg lyophilized powder resuspended in buffer).
-
Add 20 µL Amine Mix (Final: 100 mM, 5 equiv).
-
Add 76 µL Cofactor Mix.
-
Initiate with 4 µL Substrate Mix (Final: 5 mM).
-
-
Incubation:
-
Seal with aluminum foil (prevent evaporation).
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quenching & Analysis:
-
Add 50 µL 10 M NaOH (Basify to pH >12).
-
Add 400 µL Methyl tert-butyl ether (MTBE) containing an internal standard (e.g., dodecane).
-
Vortex vigorously for 10 mins; Centrifuge to separate phases.
-
Analyze organic phase via GC-FID (See Section 4).
-
Protocol B: Preparative Scale Synthesis (1.0 g Scale)
Objective: Isolate the chiral amine as a stable hydrochloride salt.
Expert Insight: The free amine is volatile. Do not evaporate the organic solvent after extraction without first forming the salt.
-
Reaction Mixture Assembly:
-
Vessel: 250 mL round-bottom flask with overhead stirrer (gentle agitation).
-
Buffer: 100 mL Tris-HCl (50 mM, pH 9.0).
-
Amine: Add Methylamine HCl (3.92 g, 58 mmol, 5 equiv). Adjust pH back to 9.0 using 5 M NaOH.
-
Cofactor System: Add Glucose (2.5 g, 1.2 equiv), NADP+ (20 mg, catalytic), and GDH (500 Units).
-
Enzyme: Add 100-200 mg AspRedAm lyophilized powder.
-
Substrate: Add 3-methyl-2-butanone (1.0 g, 11.6 mmol) dropwise.
-
-
Reaction:
-
Stir at 30°C for 24–48 hours. Monitor pH; keep between 8.5–9.0 (titrate with dilute NaOH if necessary, as gluconic acid is produced).
-
-
Workup (Salt Formation):
-
Basify: Add 10 M NaOH until pH > 12.
-
Extract: Extract 3x with 50 mL MTBE. Combine organic layers.
-
Dry: Dry organics over anhydrous Na₂SO₄. Filter.
-
Salt Formation: Cool the MTBE solution to 0°C. Slowly add 1.2 equivalents of 4M HCl in Dioxane (or bubble HCl gas). The amine hydrochloride will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum (room temp).
-
Analytical Methods
GC-FID Method (Chiral)
Direct analysis of the organic extract is recommended to avoid derivatization issues.
-
Column: Hydrodex-
-TBDAc (or equivalent cyclodextrin phase). -
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: 40°C (hold 5 min)
5°C/min 180°C. -
Detection: FID at 250°C.
-
Retention Times (Approximate):
-
Ketone: ~4.5 min
-
(S)-Amine: ~9.2 min
-
(R)-Amine: ~9.8 min
-
Note: Validate retention times with racemic standards.
-
Workflow Visualization
The following diagram outlines the decision matrix for scaling up from screening to isolation.
Figure 2: Workflow for developing a biocatalytic reductive amination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor imine equilibrium | Increase amine equivalents (5x |
| Low Conversion | Enzyme inhibition | Substrate inhibition is common with ketones. Use a syringe pump to feed the ketone over 6 hours. |
| Low Yield (Isolation) | Product Volatility | Critical: Do not rotary evaporate the free base. Precipitate as HCl salt directly from the extraction solvent. |
| Emulsions | Protein precipitation | Add Celite® and filter the aqueous/organic mix before phase separation. |
| pH Drift | Gluconic acid buildup | The GDH cycle produces acid. Use a strong buffer (100mM+) or a pH-stat titrator. |
References
-
Aleku, G. A., et al. (2017).[5][6][7] A reductive aminase from Aspergillus oryzae.[5][6][7][8] Nature Chemistry, 9, 961–969.[6] [Link]
-
Gilio, A. K., et al. (2022).[5] Reductive aminations by imine reductases: from milligrams to tons.[5] Chemical Science, 13, 4697-4713.[5] [Link]
-
Schober, M., et al. (2019).[7] Chiral Amine Synthesis using Imine Reductases/Reductive Aminases.[1][3][5][9][10][6][7][11][8][12] Organic Process Research & Development, 23(11), 2515–2524. [Link]
-
Rocha, L. L., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1][2][5][13] Molecules, 27(11), 3504. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. turner-biocatalysis.com [turner-biocatalysis.com]
- 5. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: N,3-Dimethylbutan-2-amine as a Sterically Hindered Building Block in Pharmaceutical Synthesis
Introduction and Strategic Utility
N,3-Dimethylbutan-2-amine (CAS 34317-39-0), also known as (1,2-dimethylpropyl)methylamine, is a highly branched secondary aliphatic amine[]. In modern medicinal chemistry, incorporating sterically hindered amine motifs is a proven strategy to enhance a drug's pharmacokinetic profile. The bulky 1,2-dimethylpropyl group serves a dual purpose: it increases the lipophilicity of the molecule to facilitate blood-brain barrier (BBB) penetration for central nervous system (CNS) targets, and it shields adjacent labile bonds from enzymatic degradation, specifically CYP450-mediated N-dealkylation[2].
This intermediate is frequently utilized in the synthesis of enzyme inhibitors, oncology drugs, and CNS-active therapeutics[2],[]. Additionally, its favorable environmental fate profile, with a soil adsorption coefficient (Koc) of 26.3 L/kg, makes it a viable candidate for agrochemical development[3].
Physicochemical Properties
To ensure reproducibility in synthetic workflows, the physical and chemical properties of the intermediate must be strictly controlled.
Table 1: Key Physicochemical and Structural Properties of N,3-Dimethylbutan-2-amine
| Property | Specification / Value |
| IUPAC Name | N,3-Dimethylbutan-2-amine |
| Synonyms | (1,2-dimethylpropyl)methylamine[] |
| CAS Registry Number | 34317-39-0 (Base)[4] / 2738-05-8 (HCl salt) |
| Molecular Formula | C₆H₁₅N[2] |
| Molecular Weight | 101.19 g/mol [] |
| SMILES String | CC(C)C(C)NC[] |
| Bioconcentration Factor | 4.98 L/kg[3] |
| Storage Conditions | Room temperature, dry, inert atmosphere[2] |
Mechanistic Insights: Overcoming Steric Hindrance
The structural advantage of N,3-dimethylbutan-2-amine—its steric bulk—also presents a synthetic challenge. The secondary nitrogen is flanked by a methyl group and an isopropyl group, creating a highly congested nucleophilic center.
-
Amide Coupling: Standard carbodiimides (e.g., EDC, DCC) often yield poor results because the hindered amine struggles to attack the transient O-acylisourea intermediate before it undergoes side reactions (like N-acylurea rearrangement). Therefore, uronium-based reagents like HATU are required. HATU forms a highly reactive 7-aza-HOBt active ester, which is significantly more electrophilic and accelerates the acylation of hindered secondary amines.
-
Reductive Amination: When forming tertiary amines, the condensation of N,3-dimethylbutan-2-amine with an aldehyde requires mild, selective conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal hydride source because it selectively reduces the transient iminium ion without reducing the unreacted aldehyde, a critical factor when the iminium formation is slow due to steric clash.
Experimental Protocols
Protocol A: High-Yield Amide Coupling via HATU Activation
Objective: Synthesize a sterically hindered amide analog for enzyme inhibitor screening.
Step 1: Activation of the Carboxylic Acid
-
Action: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition: Add HATU (1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 mmol).
-
Causality: DIPEA is chosen over triethylamine because its own steric hindrance prevents it from acting as a competing nucleophile. It efficiently deprotonates the acid to facilitate the formation of the highly reactive active ester without interfering with the reaction pathway.
-
Incubation: Stir at room temperature (20-25 °C) for 15 minutes.
Step 2: Nucleophilic Addition
-
Action: Add N,3-dimethylbutan-2-amine (1.5 mmol) dropwise via syringe.
-
Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the active ester disappears and the [M+H]⁺ peak of the desired amide plateaus (typically 2-4 hours).
Step 3: Workup and Isolation
-
Action: Quench the reaction mixture with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL).
-
Causality: The NH₄Cl quench neutralizes residual base and decomposes unreacted active ester.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO₃ (10 mL) to remove acidic byproducts, and brine (10 mL). This self-validating workup ensures the crude product is free of ionic impurities.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Reductive Amination for CNS-Active Tertiary Amines
Objective: Synthesize a lipophilic tertiary amine analog.
Step 1: Iminium Ion Formation
-
Action: Dissolve the target aldehyde (1.0 mmol) and N,3-dimethylbutan-2-amine (1.2 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Catalysis: Add glacial acetic acid (1.0 mmol).
-
Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity. This is essential for overcoming the amine's steric resistance during nucleophilic attack. Stir for 1 hour at room temperature.
Step 2: Selective Reduction
-
Action: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in three portions over 15 minutes.
-
Self-Validation: Monitor via TLC (staining with Ninhydrin). The disappearance of the secondary amine spot indicates successful conversion. Stir for 12 hours.
Step 3: Workup
-
Action: Quench carefully with 1N NaOH (10 mL) and stir for 15 minutes.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the boron complexes, releasing the free tertiary amine product.
-
Isolation: Extract with Dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate.
Workflow Visualization
Workflow for synthesizing and screening pharmaceutical analogs from N,3-dimethylbutan-2-amine.
References
-
MySkinRecipes. "N,3-Dimethylbutan-2-amine - Product Description." Available at: [Link]
-
Environmental Protection Agency (EPA). "N,3-Dimethylbutan-2-amine Env. Fate/Transport." Available at: [Link]
-
Louisiana Tech University. "Chapter 17: Amines and Amides." Available at:[Link]
Sources
Troubleshooting & Optimization
Navigating Recrystallization Challenges with N,3-Dimethylbutan-2-amine HCl: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for purity issues encountered during the recrystallization of N,3-dimethylbutan-2-amine hydrochloride. As Senior Application Scientists, we understand that achieving high purity is paramount, and this resource offers field-proven insights to navigate common and complex challenges.
Frequently Asked Questions (FAQs)
Q1: My N,3-dimethylbutan-2-amine HCl is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Upon cooling, the compound separates as a liquid before it can form a crystalline lattice. This is problematic because impurities tend to be more soluble in the oily phase, leading to a product of low purity.[1][2]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount of additional solvent. This lowers the saturation point of the solution, potentially allowing crystallization to occur at a temperature below the compound's melting point.[1]
-
Vigorous Agitation: As the solution cools and the oil begins to appear, stir it vigorously. This mechanical action can break the oil into smaller droplets, which may serve as nucleation sites for crystal growth.[1]
-
Solvent System Modification:
-
Select a Lower-Boiling Point Solvent: If the initial solvent's boiling point is too high, choose an alternative with a lower boiling point.[1]
-
Utilize a Co-solvent System: Introduce a co-solvent in which the N,3-dimethylbutan-2-amine HCl is less soluble. This can induce crystallization at a more favorable temperature. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield pure crystals.[3][4]
-
Q2: After recrystallization, the purity of my N,3-dimethylbutan-2-amine HCl has not significantly improved. What are the likely causes?
A2: Low purity post-recrystallization can stem from several factors, primarily related to the choice of solvent and the rate of cooling.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the N,3-dimethylbutan-2-amine HCl well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[5] If the solvent's properties do not create a significant difference in solubility for the compound and its impurities across the temperature range, purification will be inefficient.
-
Cooling Rate is Too Fast: Rapid cooling leads to high supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[7] This can cause impurities to be trapped within the rapidly forming crystal lattice, a phenomenon known as inclusion.[2][8] Slower cooling allows for more selective crystallization, where only the desired molecules incorporate into the growing crystal lattice.[8]
-
Residual Impurities: Some impurities may have very similar solubility profiles to the target compound, making them difficult to remove by a single recrystallization.
-
Action: A second recrystallization using a different solvent system may be necessary. Alternatively, consider other purification techniques like chromatography before the final recrystallization step.
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing Solvent Selection for N,3-Dimethylbutan-2-amine HCl
The choice of solvent is the most critical parameter in a successful recrystallization. For an amine hydrochloride salt like N,3-dimethylbutan-2-amine HCl, the polarity and hydrogen bonding capability of the solvent are key.
Step-by-Step Solvent Screening Protocol:
-
Initial Assessment: Place a small amount of your impure N,3-dimethylbutan-2-amine HCl into several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below (start with a small volume, e.g., 0.5 mL).
-
Solubility at Room Temperature: Observe the solubility of the compound in each solvent at room temperature. An ideal solvent will show poor solubility.
-
Solubility at Elevated Temperature: Gently heat the test tubes. A good solvent will fully dissolve the compound at or near its boiling point.
-
Crystallization Upon Cooling: Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals formed.
Recommended Solvents for Screening:
| Solvent System | Rationale |
| Isopropanol (IPA) | A polar protic solvent that often provides a good solubility gradient for amine salts. |
| Ethanol/Water | The addition of water can increase the solubility of the salt at high temperatures. The ratio can be adjusted to optimize recovery. |
| Methanol/Ethyl Acetate | A polar/less-polar mixture. The compound is dissolved in a minimum of hot methanol, and ethyl acetate is added until turbidity persists. |
| Acetonitrile | A polar aprotic solvent that can offer a different selectivity for impurities compared to alcohols. |
dot
Caption: Workflow for selecting an optimal recrystallization solvent.
Guide 2: The Critical Role of Cooling Rate and Supersaturation
Supersaturation is the driving force for crystallization.[7] However, the level of supersaturation must be carefully controlled. High supersaturation, often caused by rapid cooling, promotes nucleation over crystal growth, leading to smaller, less pure crystals.[7][9]
Experimental Protocol for Controlled Cooling:
-
Dissolution: Dissolve the N,3-dimethylbutan-2-amine HCl in the minimum amount of the chosen hot solvent to achieve a saturated solution.
-
Slow Cooling to Ambient Temperature: Cover the flask with a watch glass and allow it to cool undisturbed on a benchtop. This slow cooling phase is crucial for forming large, pure crystals. Insulating the flask can further slow the cooling rate.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has significantly slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]
dot
Caption: Impact of cooling rate on crystal purity and size.
Guide 3: Identifying and Mitigating Specific Impurities
The nature of the impurities present will dictate the best purification strategy. Common impurities in the synthesis of amines can include starting materials, by-products from side reactions, or degradation products. For amine hydrochlorides, "heat stable salts" can also be a concern, which are formed from the reaction of the amine with strong acids.[10]
Troubleshooting Impurity-Related Issues:
-
Colored Impurities: If your product has a noticeable color, this is often due to high molecular weight, conjugated impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[5]
-
-
Insoluble Impurities: If you observe solid material that does not dissolve even with additional hot solvent, these are likely insoluble impurities.
-
Solution: Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[5]
-
-
Highly Soluble Impurities: These are the ideal scenario for recrystallization, as they will remain in the mother liquor.
References
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization. Cambridge University Press. Retrieved from [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]
-
Ristić, R. I., & Žižić, M. (2021). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. Crystals, 11(8), 941. Retrieved from [Link]
-
Wikipedia. (2023). Supersaturation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (2025). Amine Treating Unit — SRU and Amine Blog. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Treating Unit — SRU and Amine Blog — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
separation of N,3-dimethylbutan-2-amine enantiomers via chiral resolution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of N,3-dimethylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your separations effectively.
Core Principle: What is Chiral Resolution via Diastereomeric Salt Formation?
Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.[1] Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation by standard lab techniques like distillation or simple crystallization is impossible.[2]
The most common and robust method, which we will focus on, is the conversion of the enantiomers into a mixture of diastereomers.[3] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent.[4] The resulting diastereomeric salts are no longer mirror images and, crucially, have different physical properties, particularly solubility.[5][6] This difference allows one diastereomer to be selectively crystallized and separated, a process called fractional crystallization.[7] After separation, the pure amine enantiomer is recovered by treating the salt with a base.[5]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} end
Figure 1: General workflow for the chiral resolution of a racemic amine.
Frequently Asked Questions & Troubleshooting Guide
Q1: Which chiral resolving agent should I choose for N,3-dimethylbutan-2-amine, and why?
For resolving chiral amines, chiral carboxylic acids are the standard choice.[4] Tartaric acid and its derivatives are among the most popular and effective resolving agents due to their widespread availability, relatively low cost, and the fact that they are diacids.[7]
Top Recommendations:
-
(+)-Tartaric Acid or (-)-Tartaric Acid: As a C2-symmetric dicarboxylic acid, it's a cost-effective and often successful first choice.[6] Its two acidic protons allow for the formation of either neutral (2:1 amine:acid) or acidic (1:1 amine:acid) salts, providing flexibility in optimizing crystallization.[7]
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA): This derivative often provides better-defined crystal packing due to its rigid, bulky benzoyl groups, which can lead to greater differences in the solubilities of the diastereomeric salts and thus higher diastereoselectivity.[5]
Expert Insight: The choice is empirical. The "best" agent depends on the specific interactions between your amine and the acid, which influence crystal lattice formation. It is common practice to screen several resolving agents to find the one that gives the best separation.[3]
Q2: I'm not getting any crystal formation. What are the possible causes and solutions?
This is a common issue often related to solvent choice and concentration.
Troubleshooting Steps:
-
Solvent System is Too Good: If the chosen solvent is too effective at dissolving both diastereomeric salts, neither will crystallize.
-
Solution: Gradually add a less polar "anti-solvent" to the mixture to reduce the overall solubility. For example, if you are using methanol, slowly add toluene or hexane until turbidity (cloudiness) is observed, then gently warm the solution until it becomes clear again before allowing it to cool slowly.
-
-
Concentration is Too Low: The solution may be undersaturated.
-
Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration of the salts.
-
-
Supersaturation Not Achieved: Crystallization requires a supersaturated solution, but nucleation (the start of crystal growth) can be slow.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystals to begin forming.[5]
-
Solution 2 (Seeding): If you have a tiny crystal from a previous successful attempt (a "seed crystal"), add it to the solution. This provides a template for further crystal growth.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the amine is critical. Most resolutions are performed with a 0.5 to 1.0 molar equivalent of the resolving agent relative to the amine.[6][7] An incorrect ratio can affect salt formation and solubility.
Q3: My resolution attempt resulted in an oil, not crystals. What should I do?
"Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal lattice. This usually means the solubility limit was exceeded at a temperature above the salt's melting point (or eutectic point).
Troubleshooting Steps:
-
Add More Solvent: The most direct solution is to add more of the primary solvent to dissolve the oil, then allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
Change the Solvent System: The solvent may not be appropriate for this specific salt. Experiment with different solvents or solvent mixtures. Alcohols like methanol or ethanol are common starting points.[6]
-
Re-evaluate Temperature: Try cooling the solution more slowly and to a less extreme temperature. For example, instead of a rapid crash in an ice bath, let it cool to room temperature overnight, and then move it to a 4°C refrigerator.
Q4: My enantiomeric excess (ee) is lower than expected. How can I improve it?
Low enantiomeric excess indicates that the less soluble diastereomeric salt is not crystallizing in high purity and may be contaminated with the more soluble diastereomer.
Key Improvement Strategies:
-
Recrystallization: This is the most effective method for improving purity. Isolate the crystalline salt by filtration, then dissolve it in a minimum amount of hot solvent and allow it to cool slowly again. Each recrystallization step will discard more of the soluble (undesired) diastereomer, thereby enriching the enantiomeric purity of the crystalline salt.
-
Optimize the Molar Ratio: The ratio of resolving agent to amine can significantly impact the outcome. For diacids like tartaric acid, ratios other than 1:1 or 0.5:1 can sometimes yield more enantiopure products by shifting the equilibrium between different salt forms (acidic vs. neutral).[7]
-
Slow Down Crystallization: Rapid crystal growth can trap the more soluble diastereomer within the crystal lattice. Ensure the solution cools slowly and without agitation to promote the formation of well-ordered, pure crystals.
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Cooling Rate | Too fast | Cool slowly to room temp, then refrigerate. | Allows for thermodynamic equilibrium to be reached, favoring crystallization of the least soluble salt.[7] |
| Solvent | Suboptimal | Screen various solvents (e.g., MeOH, EtOH, Acetone) and mixtures. | Solubility differences between diastereomers are highly solvent-dependent.[6] |
| Purity | Co-precipitation | Perform one or more recrystallizations. | Successive crystallizations further enrich the less soluble diastereomer, increasing ee. |
| Stoichiometry | Unfavorable ratio | Test different molar ratios (e.g., 0.5, 1.0, 1.5) of acid:amine. | For diacids, the ratio determines whether acidic or neutral salts form, which have different solubilities.[7] |
Table 1: Troubleshooting Guide for Low Enantiomeric Excess (ee).
Experimental Protocols
Protocol 1: Chiral Resolution with (+)-Tartaric Acid
This protocol provides a general methodology. Optimal conditions, particularly the choice of solvent and temperatures, may require adjustment.[6]
Step 1: Diastereomeric Salt Formation
-
Dissolve one equivalent of racemic N,3-dimethylbutan-2-amine in a minimum amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure (+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the stirred amine solution at room temperature. The reaction may be exothermic.
Step 2: Fractional Crystallization
-
Allow the combined solution to cool slowly to room temperature. Stirring may be continued for a period (e.g., 30 minutes) to facilitate equilibration before allowing it to stand undisturbed.[8]
-
If crystals do not form spontaneously, induce crystallization by scratching the flask or adding a seed crystal.
-
Once crystallization begins, allow the flask to stand at room temperature for several hours, or overnight, to maximize crystal growth.
-
For higher yield, the flask can be cooled further in an ice bath or refrigerator for 1-2 hours before filtration.[6]
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. At this stage, determine the yield and check the diastereomeric purity (and thus enantiomeric excess of the amine) by a suitable method (e.g., polarimetry of the liberated amine or chiral HPLC).
-
If the enantiomeric excess is insufficient, perform a recrystallization by dissolving the salt in a minimum of hot methanol and repeating the cooling and isolation process.
Protocol 2: Liberation of the Free Amine
This protocol describes how to recover the enantiomerically enriched amine from the purified diastereomeric salt.[5][6]
-
Suspend the dried, purified diastereomeric salt in water.
-
While stirring vigorously, slowly add a strong base, such as 2M Sodium Hydroxide (NaOH) solution, until the salt completely dissolves and the solution is strongly basic (pH > 12).[5] This deprotonates the amine and breaks the ionic bond of the salt.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated free amine with a suitable organic solvent in which the amine is highly soluble but the tartrate salt is not (e.g., dichloromethane or diethyl ether). Perform the extraction at least three times to ensure complete recovery.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched N,3-dimethylbutan-2-amine.
dot graph TD { bgcolor="#F1F3F4"; subgraph "Troubleshooting: Low Enantiomeric Excess (ee)" direction LR; A[Start: Low ee Measured] --> B{Cause?}; B --> C[Rapid Crystallization?]; B --> D[Suboptimal Solvent?]; B --> E[Impure Salt?]; end
} end
Figure 2: Decision tree for troubleshooting low enantiomeric excess.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
- Abreu, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- Chemistry LibreTexts. (2022). 6.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2020). 6.
- Chemistry Steps. (n.d.).
- The Royal Society of Chemistry. (2017).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of N-Secondary Amine Hydrochlorides
For researchers in drug development and organic synthesis, the unambiguous identification of functional groups is paramount. Among these, the distinction between primary, secondary, and tertiary amines, particularly after conversion to their hydrochloride salts for improved handling and solubility, is a frequent analytical challenge. Infrared (IR) spectroscopy provides a rapid, non-destructive method for this determination. This guide offers an in-depth comparison of the characteristic IR absorption bands of N-secondary amine hydrochlorides, grounded in the principles of vibrational spectroscopy and supported by experimental best practices.
Part 1: The Spectroscopic Impact of Protonation: From Amine to Ammonium Salt
The fundamental difference between a free secondary amine (R₂NH) and its hydrochloride salt (R₂NH₂⁺Cl⁻) lies in the protonation of the nitrogen atom. This conversion from a neutral amine to a positively charged ammonium group induces significant changes in the molecule's vibrational modes, which are directly observable in the IR spectrum.
The key transformation is the formation of a new N-H bond, resulting in a secondary ammonium ion (R₂NH₂⁺). This change affects both the stretching and bending vibrations associated with the N-H bonds. The introduction of a formal positive charge on the nitrogen atom and the presence of the chloride counter-ion create a highly polar environment, leading to strong intermolecular hydrogen bonding in the solid state. This hydrogen bonding is the primary reason for the dramatic and characteristic changes observed in the IR spectrum.
Diagram 1: Protonation of a Secondary Amine
Part 2: Decoding the Spectrum: Characteristic Bands of Secondary Amine Hydrochlorides
When analyzing the IR spectrum of a secondary amine hydrochloride, two main regions provide the most diagnostic information: the N-H stretching region and the N-H bending region.
1. N-H Stretching (νN-H) Vibrations:
The most prominent and characteristic feature of an amine salt is a very broad and strong absorption envelope due to N-H stretching. For secondary amine hydrochlorides (R₂NH₂⁺), this "ammonium band" is typically observed in the 2700-3000 cm⁻¹ range.[1]
-
Causality: The free secondary amine N-H stretch is a relatively sharp, weak-to-medium band around 3350-3310 cm⁻¹.[2][3] Upon protonation, the N-H stretching frequency is significantly lowered and broadened. This is a direct consequence of strong hydrogen bonding between the R₂NH₂⁺ cation and the Cl⁻ anion in the crystal lattice. These strong intermolecular forces weaken the N-H bonds, requiring less energy (lower frequency) to vibrate. The broadness of the band arises from a multitude of different hydrogen bond lengths and strengths present in the solid sample.
-
Field Insights: This broad absorption often contains superimposed, sharper peaks from C-H stretching vibrations (~2850-3000 cm⁻¹).[1] It is crucial not to misinterpret these as the primary feature. Look for the broad, underlying envelope that defines the ammonium salt. Additionally, a series of weak combination and overtone bands can often be seen on the lower wavenumber side of this main absorption, typically between 2000 cm⁻¹ and 2800 cm⁻¹.[1]
2. N-H Bending (δN-H) Vibrations:
The second key diagnostic region is where N-H bending vibrations occur. Secondary amine salts, containing the R₂NH₂⁺ group, exhibit a characteristic bending absorption.
-
Asymmetric Bending: A medium-intensity band typically appears in the 1620-1560 cm⁻¹ region.[1][4][5] This band is due to the asymmetric deformation of the -NH₂⁺ group.
-
Causality: This bending vibration is analogous to the scissoring mode of a -CH₂- group. Its presence is a strong indicator of either a primary or secondary amine salt. However, as we will see in the comparison, the number of bands in this region is key to distinguishing between them. Free secondary amines generally do not show a significant band in this specific region, making its appearance a reliable marker of salt formation.[2]
Part 3: Comparative Analysis: Primary vs. Secondary vs. Tertiary Amine Hydrochlorides
The true diagnostic power of IR spectroscopy is realized through objective comparison. The differences in the number of N-H bonds in primary (RNH₃⁺), secondary (R₂NH₂⁺), and tertiary (R₃NH⁺) ammonium salts lead to distinct and identifiable spectral patterns.
| Amine Salt Class | Functional Group | N-H Stretching Region (cm⁻¹) | N-H Bending Region (cm⁻¹) | Key Differentiator |
| Primary | RNH₃⁺ | Broad, strong envelope from 3200-2800 [1] | Two distinct bands: Asymmetric bend (1625-1560) and Symmetric bend (1550-1500)[1] | Two N-H bending bands. |
| Secondary | R₂NH₂⁺ | Broad, strong envelope from 3000-2700 [1] | One distinct band: Asymmetric bend (1620-1560)[1][5] | One N-H bending band. |
| Tertiary | R₃NH⁺ | Broad, strong envelope from 2700-2300 [1] | Generally weak or absent in the 1600-1500 region.[6] | Absence of strong N-H bending bands. |
Expert Interpretation:
-
The key to distinguishing between a primary and a secondary amine salt is the number of bands in the 1625-1500 cm⁻¹ region . Primary salts will show two peaks from asymmetric and symmetric bending, while secondary salts will only show one.[1]
-
Tertiary amine salts are distinguished by the absence of strong N-H bending bands in that region and a stretching envelope that is often shifted to a lower frequency range (2700-2300 cm⁻¹).[1]
Part 4: Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet
The quality of an IR spectrum is critically dependent on sample preparation. For solid amine hydrochlorides, the Potassium Bromide (KBr) pellet method is standard. The principle is to disperse the sample in an IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[7]
Diagram 2: KBr Pellet Preparation Workflow
Sources
Deconstructing the Signature Fragmentation of N,3-dimethylbutan-2-amine: A Comparative Mass Spectrometry Guide
In the landscape of pharmaceutical development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N,3-dimethylbutan-2-amine, a secondary aliphatic amine.
This document will first elucidate the foundational principles governing the fragmentation of aliphatic amines, focusing on the predominant α-cleavage pathway. Subsequently, a detailed prediction of the mass spectrum of N,3-dimethylbutan-2-amine will be presented, followed by a comparative analysis with its structural isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and interpret the mass spectral data of aliphatic amines.
The Cornerstone of Amine Fragmentation: Alpha-Cleavage
Under electron ionization, aliphatic amines typically undergo a characteristic fragmentation pathway known as α-cleavage.[1] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The resulting fragment is a resonance-stabilized iminium cation, which is often the most abundant ion in the mass spectrum, referred to as the base peak. The stability of this iminium ion is a primary driving force for this fragmentation pathway.
The general mechanism for α-cleavage in a secondary amine is depicted below:
Caption: Generalized α-cleavage in a secondary amine.
The "Nitrogen Rule" is another key principle in the mass spectrometry of amines. It states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] This can be a useful initial indicator for the presence of nitrogen in an unknown compound.
Predicted Fragmentation Pattern of N,3-dimethylbutan-2-amine
N,3-dimethylbutan-2-amine (C6H15N) has a molecular weight of 101.19 g/mol .[2] As a secondary amine, its fragmentation is expected to be dominated by α-cleavage. There are three possible sites for α-cleavage in the molecular ion of N,3-dimethylbutan-2-amine:
-
Cleavage of the methyl group attached to the nitrogen: This would result in the loss of a methyl radical (•CH₃, 15 u) and the formation of an iminium ion at m/z 86.
-
Cleavage of the C-C bond between the nitrogen-bearing carbon and the isopropyl group: This would lead to the loss of an isopropyl radical (•CH(CH₃)₂, 43 u) and the formation of an iminium ion at m/z 58.
-
Cleavage of the C-C bond between the nitrogen-bearing carbon and the adjacent methyl group: This pathway would involve the loss of a methyl radical (•CH₃, 15 u) leading to an iminium ion at m/z 86, which is the same as the first pathway.
The following diagram illustrates these predicted fragmentation pathways:
Caption: Predicted major fragmentation pathways of N,3-dimethylbutan-2-amine.
Based on the stability of the resulting carbocation and the statistical probability of bond cleavage, the fragmentation leading to the loss of the larger isopropyl group is expected to be highly favorable, likely resulting in a prominent peak at m/z 58 . The loss of a methyl group to form the ion at m/z 86 is also a probable fragmentation pathway. The molecular ion peak at m/z 101 may be observed, but it is often of low intensity for aliphatic amines.
Comparative Analysis with Structural Isomers
To provide a comprehensive understanding, the predicted fragmentation pattern of N,3-dimethylbutan-2-amine is compared with the experimental mass spectral data of its isomers (C6H15N).
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) | Reference |
| N,3-dimethylbutan-2-amine (Predicted) | 101 (weak) | 58 or 86 | - | - |
| Diisopropylamine | 101 (weak) | 86 | 44, 58 | [3] |
| 1-Hexanamine | 101 (weak) | 30 | 44, 58, 72, 86 | [4] |
| 2-Hexanamine | 101 (weak) | 44 | 58, 86 | [5] |
| 3-Hexanamine | 101 (weak) | 58 | 44, 72, 86 | [6] |
| Triethylamine | 101 (weak) | 86 | 58, 72 | [7] |
| 3,3-Dimethyl-2-butanamine | 101 (weak) | 44 | 57, 86 | [8] |
Diisopropylamine: The base peak at m/z 86 corresponds to the loss of a methyl group via α-cleavage. The peak at m/z 58 results from the loss of a propyl group.
1-Hexanamine: As a primary amine, the base peak is at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion formed by α-cleavage.
2-Hexanamine: The base peak at m/z 44 ([CH(CH₃)=NH₂]⁺) arises from α-cleavage with the loss of a butyl radical.
3-Hexanamine: The base peak at m/z 58 ([CH(C₂H₅)=NH₂]⁺) is due to α-cleavage with the loss of a propyl radical.
Triethylamine: The base peak at m/z 86 corresponds to the loss of a methyl radical from one of the ethyl groups.
3,3-Dimethyl-2-butanamine: This primary amine shows a base peak at m/z 44, resulting from the loss of a tert-butyl radical.
The comparison highlights how the position of the nitrogen atom and the branching of the alkyl chains significantly influence the fragmentation pattern, leading to distinct base peaks and fragment ions for each isomer.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a general experimental protocol for obtaining the mass spectrum of an aliphatic amine like N,3-dimethylbutan-2-amine.
-
Sample Preparation:
-
Dissolve a small amount of the amine in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
Caption: A simplified workflow for GC-MS analysis.
Conclusion
References
-
PubChem. (2S)-N,3-dimethylbutan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. Diisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. Diisopropylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. 1-Hexanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. 3,3-Dimethyl-2-butanamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. 2-Hexanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. 1-Hexanamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. 3-Hexanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. Triethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. 2-Hexanamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. 3-Hexanamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. Triethylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
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Navigating the Analysis of N,3-dimethylbutan-2-amine by GC-MS: A Comparative Guide to Retention Time and Method Optimization
For researchers and professionals in drug development and analytical chemistry, the accurate identification and quantification of aliphatic amines like N,3-dimethylbutan-2-amine is a frequent challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose, yet the inherent chemical properties of small, polar amines can lead to significant chromatographic difficulties. This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on the prediction and optimization of GC-MS retention times for N,3-dimethylbutan-2-amine and its structural isomers.
The Challenge of Amine Analysis: Causality and Strategy
Primary and secondary amines, including N,3-dimethylbutan-2-amine, are notoriously difficult analytes for GC. Their polar nature and active amine group (R-NH-R') lead to strong interactions with the silanol groups present in standard silica-based capillary columns. This interaction results in poor peak shape, characterized by significant tailing, which compromises both resolution and sensitivity[1]. Consequently, direct injection of such compounds often requires specialized approaches to achieve reliable and reproducible data.
Two primary strategies are employed to overcome these challenges:
-
Use of Specialized Columns: Columns specifically designed for amine analysis, such as those with a base-deactivated stationary phase or wax-based phases, can mitigate the unwanted interactions. For instance, the Restek Rtx‐Volatile Amine column is engineered for this purpose[2].
-
Derivatization: Converting the polar amine into a less polar, more volatile derivative is a common and highly effective approach. This not only improves peak shape but can also enhance thermal stability and produce characteristic mass spectral fragments useful for identification[3].
Understanding Retention Time: A Comparative Approach
A more robust and transferable metric for comparison is the Kovats Retention Index (RI) . The RI normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, making it less dependent on specific instrumental conditions like flow rate and temperature programming[4][5].
For the structural isomer, 3,3-dimethylbutan-2-amine (CAS 3850-30-4), a Kovats Retention Index of 948 on a standard polar column has been reported[6]. This value suggests it would elute between nonane (RI 900) and decane (RI 1000)[7]. Given that N,3-dimethylbutan-2-amine shares the same molecular formula (C6H15N) and a similar branched structure, its retention index is expected to be in a similar range. Minor differences will arise from the subtle changes in molecular shape and dipole moment affecting the interaction with the stationary phase.
Comparative Retention Data for C2-C12 Amines
To provide context, the following table summarizes retention times for various amines obtained on a CP-Sil 13 CB column (50 m x 0.32 mm, 1.2 µm film thickness), which is a mid-polarity column suitable for amine analysis[8]. This data illustrates the elution patterns of primary, secondary, and tertiary amines.
| Amine | Class | Retention Time (min)[8] |
| Trimethylamine | Tertiary | 3.23 |
| Methylamine | Primary | 3.53 |
| Dimethylamine | Secondary | 3.90 |
| Ethylamine | Primary | 4.02 |
| Propylamine | Primary | 4.51 |
| Isopropylamine | Primary | 4.51 |
| Ethylmethylamine | Secondary | 4.73 |
| Diethylamine | Secondary | 5.97 |
| Triethylamine | Tertiary | 6.63 |
| Dipropylamine | Secondary | 10.28 |
| Tributylamine | Tertiary | 19.17 |
This table demonstrates how retention time generally increases with molecular weight and boiling point within a homologous series. It also shows that branching can influence elution, as seen with propylamine and isopropylamine having identical retention times under these conditions.
Experimental Protocol: Derivatization-Free GC-MS Analysis of Volatile Amines
This protocol is designed as a robust starting point for the analysis of N,3-dimethylbutan-2-amine and similar compounds, prioritizing a direct, derivatization-free approach. The key to success is the use of a specialized column designed to handle volatile amines.
Objective: To achieve symmetric peak shapes and reliable retention times for short-chain amines.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler (recommended for high-throughput and matrix reduction)
Reagents & Consumables:
-
Helium (Carrier Gas), 99.999% purity or higher
-
GC-MS Column: Restek Rtx-Volatile Amine (30 m, 0.32 mm ID, 5 µm film thickness) or equivalent amine-specific column[2].
-
GC Vials (Headspace or standard 2 mL, depending on injection method)
Step-by-Step Methodology:
-
Sample Preparation (Aqueous Matrix Example):
-
Rationale: To enhance the volatility of amines from an aqueous matrix (like plasma or urine), the pH must be raised to deprotonate the amine, converting it to its free base form.
-
Procedure: To 400 µL of the sample in a headspace vial, add a strong base (e.g., NaOH solution) to achieve a pH > 10. Salting out with a salt like NaCl can further increase the partitioning of the amine into the headspace.
-
-
GC-MS Instrument Setup:
-
Rationale: The chosen parameters are a balance between achieving good separation and maintaining a reasonable analysis time. The slow initial ramp helps separate highly volatile components.
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 35-200) for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
-
-
Data Analysis:
-
Rationale: The retention time is the primary identifier in chromatography, while the mass spectrum provides definitive structural confirmation.
-
Identification: The retention time of the peak is compared against a known standard of N,3-dimethylbutan-2-amine.
-
Confirmation: The acquired mass spectrum is compared to a reference library (e.g., NIST) for confirmation. Expected fragments for C6H15N isomers would include the molecular ion (m/z 101) and characteristic losses.
-
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for method development and the GC-MS analysis process itself.
Caption: Workflow for the analysis of volatile amines using Headspace GC-MS.
Caption: Decision pathway for developing a robust GC method for amine analysis.
Conclusion
While a specific retention time for N,3-dimethylbutan-2-amine is elusive without direct experimentation, a scientifically rigorous analysis is achievable. By understanding the inherent challenges of amine chromatography, leveraging specialized columns, and comparing against the known retention behavior of structural isomers like 3,3-dimethylbutan-2-amine, researchers can develop and validate a robust GC-MS method. The provided protocol serves as an authoritative starting point, grounded in established practices for overcoming the common pitfalls of volatile amine analysis, ensuring data integrity and analytical success.
References
-
Zelmer, N., et al. (2020). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Journal of Clinical Laboratory Analysis. Available at: [Link]
-
Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available at: [Link]
-
ResearchGate. (n.d.). List of the amines along with their retention times that can be identified using the Thermo Scientific Dionex IonPac CS-19 (4 × 250 mm) column. ResearchGate. Available at: [Link]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Shimadzu Scientific Instruments. Available at: [Link]
-
Smith, A. R. C., et al. (2023). SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product. Royal Society of Chemistry. Available at: [Link]
-
Chempendix. (n.d.). Retention Indexes. Chempendix. Available at: [Link]
-
GL Sciences Inc. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. GL Sciences Inc. Available at: [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Agilent Technologies. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 3,3-DIMETHYLBUTAN-2-AMINE. Matrix Fine Chemicals. Available at: [Link]
-
van der Fels-Klerx, H. J., et al. (2018). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Journal of Chromatography A. Available at: [Link]
-
Buszewski, B., et al. (2007). Comparison of Proton Transfer Reaction-Mass Spectrometry and Gas Chromatography–Mass Spectrometry in Analysis of Breath Sample. Polish Journal of Environmental Studies. Available at: [Link]
-
PubChem. (n.d.). 2-Butanamine, 3,3-dimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent Technologies. Available at: [Link]
-
Soboleva, T., et al. (2020). A data set of retention indices and retention times for 200+ molecules and two stationary phases (gas chromatography). Figshare. Available at: [Link]
Sources
- 1. SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03987H [pubs.rsc.org]
- 2. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. figshare.com [figshare.com]
- 6. 2-Butanamine, 3,3-dimethyl- | C6H15N | CID 520907 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. agilent.com [agilent.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: N,3-Dimethylbutan-2-amine Hydrochloride
Executive Summary: At-A-Glance
N,3-dimethylbutan-2-amine hydrochloride is a secondary aliphatic amine salt. While significantly more stable and less volatile than its free base form, it presents specific hazards regarding dust inhalation and mucous membrane irritation .
-
Primary Hazard: Respiratory and ocular irritation (H315, H319, H335).
-
Critical Physical Property: Hygroscopic solid.[1] Absorbs moisture rapidly, leading to clumping and potential skin adherence.
-
Immediate Action: Handle strictly within a certified chemical fume hood.
Risk Assessment & Technical Rationale
As a Senior Application Scientist, I advise looking beyond the standard Safety Data Sheet (SDS). The safety profile of this compound is dictated by its hydrolysis potential.
The Mechanism of Hazard
-
Hydrolysis on Contact: Upon contact with moisture (sweat, ocular fluid, lung tissue), the hydrochloride salt can dissociate. While the salt itself is an irritant, the localized release of protons (
) and the organic amine creates a pH imbalance that damages epithelial cells. -
Static & Dust: Amine salts are prone to static charge buildup during weighing. This causes "fly-away" particles that can bypass standard safety glasses if a seal is not maintained.
GHS Classification Summary
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][3][4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][4] |
| STOT - Single Exp. | 3 | H335: May cause respiratory irritation.[4] |
PPE Selection Matrix
This matrix is designed for Barrier Integrity Assurance . Do not deviate without a documented risk assessment.
A. Protective Equipment Table[4]
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses are insufficient for fine amine dusts which can migrate around lenses. |
| Dermal (Hands) | Nitrile Gloves (Min. thickness: 0.11 mm / 4 mil) | Nitrile provides excellent resistance to amine salts. Latex is NOT recommended due to potential permeability and allergen risks. |
| Dermal (Body) | Lab Coat (High-neck, snap closure) + Long Sleeves | Prevents dust accumulation on street clothes. Snap closures allow for rapid removal in emergencies. |
| Respiratory | Engineering Control Primary (Fume Hood) | N95/P100 Respirator is only required if handling outside a hood (e.g., equipment maintenance) or during large-scale spill cleanup. |
B. Decision Logic: PPE Selection
The following decision tree illustrates the escalation of PPE based on the state of matter and solvent system used.
Figure 1: PPE escalation logic based on solvent compatibility. Note that while the amine salt is the primary hazard, the solvent often dictates glove permeation times.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Minimize static-induced dust dispersion.
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer on the weighing boat and spatula before touching the powder. Amine salts are notoriously static-prone.
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump. Tap gently.
-
Immediately recap the stock bottle. The compound is hygroscopic; moisture absorption will alter the molecular weight calculation for future experiments.
-
-
Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe.
Protocol B: Spill Cleanup (Solid)
-
Isolate: Alert nearby personnel.
-
PPE: Don goggles and double nitrile gloves.
-
Containment: Cover the spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite).
-
Removal: Scoop up the material using a plastic scraper.
-
Disposal: Place in a sealed bag labeled "Hazardous Waste: Amine Salt."
Disposal & Neutralization Strategy
Disposal must align with local EHS (Environmental Health & Safety) regulations. The following is the standard chemical deactivation method for amine salts.
Disposal Workflow Diagram
Figure 2: Step-by-step neutralization and disposal workflow.
Step-by-Step Disposal
-
Dissolution: Dissolve the solid waste in a minimal amount of water.
-
Neutralization: Slowly add dilute Sodium Bicarbonate (
) or Sodium Hydroxide ( ).-
Caution: This liberates the free amine. You may notice a "fishy" odor. Ensure the fume hood is active.[6]
-
-
Verification: Check that pH is between 6 and 9.
-
Segregation: Pour into the container labeled for Organic Basic Waste or Amine Waste . Do not mix with strong oxidizers or acids.
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Product No. 2738-05-8.[7][8] Retrieved from
-
PubChem. Compound Summary: N,3-Dimethylbutan-2-amine. National Library of Medicine. Retrieved from
-
Fluorochem. Product Safety Data: (R)-3,3-Dimethylbutan-2-amine hydrochloride. (Used for analog comparison). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 2738-05-8 [sigmaaldrich.com]
- 8. This compound - [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
